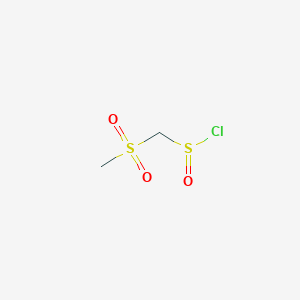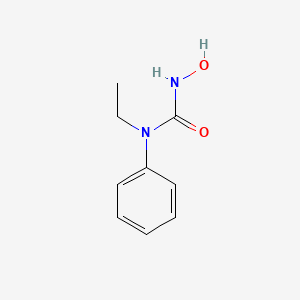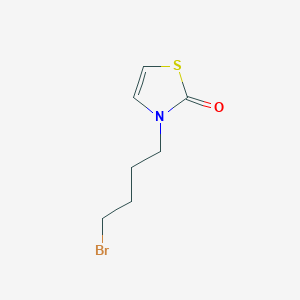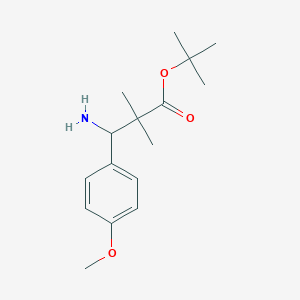
Methanesulfonylmethanesulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonylmethanesulfinyl chloride is an organosulfur compound that contains both sulfonyl and sulfinyl functional groups
Méthodes De Préparation
Methanesulfonylmethanesulfinyl chloride can be synthesized through several routes. One common method involves the chlorination of methyl thiocyanate, sodium methylthiosulfate, or dimethyl disulfide in the presence of water . Another approach is the reaction of sodium methanesulfonate with phosphorus pentachloride . These methods typically require controlled reaction conditions to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Methanesulfonylmethanesulfinyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with methanesulfonic acid to form methanesulfonate salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methanesulfonylmethanesulfinyl chloride has several scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organosulfur compounds. In biology and medicine, it is studied for its potential as an alkylating agent, which can modify nucleophilic sites within biological molecules . Industrially, it is used in processes such as the production of methanesulfonate salts and other derivatives .
Mécanisme D'action
The mechanism of action of methanesulfonylmethanesulfinyl chloride involves the fission of its alkyl-oxygen bonds, allowing it to react with nucleophilic sites within the intracellular milieu . This reaction can lead to the modification of biological molecules, making it a useful tool in biochemical research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Methanesulfonylmethanesulfinyl chloride can be compared to other organosulfur compounds such as methanesulfonyl chloride and methanesulfonic acid. While methanesulfonyl chloride is primarily used as a reagent in organic synthesis, methanesulfonic acid is known for its applications in green chemistry and industrial processes . The unique combination of sulfonyl and sulfinyl groups in this compound gives it distinct chemical properties and reactivity compared to these similar compounds.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry. Its unique chemical properties make it a valuable reagent in organic synthesis, and its potential as an alkylating agent opens up possibilities for its use in biology and medicine. Further research into its properties and applications will continue to uncover new uses for this intriguing compound.
Propriétés
Formule moléculaire |
C2H5ClO3S2 |
|---|---|
Poids moléculaire |
176.6 g/mol |
Nom IUPAC |
methylsulfonylmethanesulfinyl chloride |
InChI |
InChI=1S/C2H5ClO3S2/c1-8(5,6)2-7(3)4/h2H2,1H3 |
Clé InChI |
OYINQFDHMKFUAK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199684.png)



![1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)

![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199716.png)


![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)

